molecular formula C8H10BrClFN B1447032 [(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride CAS No. 1645529-42-5

[(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride

Cat. No. B1447032
M. Wt: 254.53 g/mol
InChI Key: WBPMZEWXZKIUMX-UHFFFAOYSA-N
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Description

“(2-Bromo-5-fluorophenyl)methylamine hydrochloride” is a chemical compound with the CAS number 1645529-42-5 . It has a molecular weight of 254.53 and a molecular formula of C8H10BrClFN .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-5-fluorophenyl)methylamine hydrochloride” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a methylamine group via a methylene bridge .

Scientific Research Applications

Synthesis and Chemical Structure

  • The compound has been synthesized through amination and cyclization processes from 2-bromo-1-(3-fluorophenyl)-1-propanone, resulting in a structure confirmed by IR and 1H NMR techniques. This synthesis method provides insights into the molecular structure and potential chemical behavior of (2-Bromo-5-fluorophenyl)methylamine hydrochloride (Tao Yuan, 2012).

Potential Antidepressant Activities

  • Research indicates potential antidepressant activities for compounds synthesized from similar structures. For instance, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized through a similar pathway, demonstrated antidepressant activities in mice forced swimming tests, suggesting a line of investigation for the antidepressant potential of (2-Bromo-5-fluorophenyl)methylamine hydrochloride (Tao Yuan, 2012).

Antimicrobial Activity

  • Another related compound, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, showcased in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This finding opens up potential research avenues for the antimicrobial properties of (2-Bromo-5-fluorophenyl)methylamine hydrochloride (Nadine Uwabagira et al., 2018).

Chemical Functionalization

  • Studies involving the chemoselective functionalization of compounds with similar structures, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrate the potential for (2-Bromo-5-fluorophenyl)methylamine hydrochloride in advanced chemical synthesis and modification. These processes can lead to the production of compounds with specific desirable properties (Bryan W. Stroup et al., 2007).

Biological Activity Screening

  • Similar compounds have been screened for various biological activities, including antipsychotic and anticonvulsant activities. This suggests the potential for (2-Bromo-5-fluorophenyl)methylamine hydrochloride to be evaluated in similar biological assays to determine its efficacy in these areas (H. Kaur et al., 2010).

properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-11-5-6-4-7(10)2-3-8(6)9;/h2-4,11H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPMZEWXZKIUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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